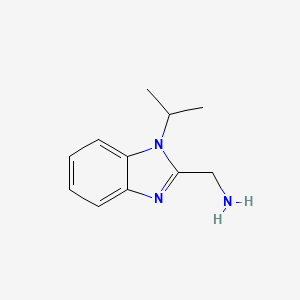

Indoline-5-carboxamide

説明

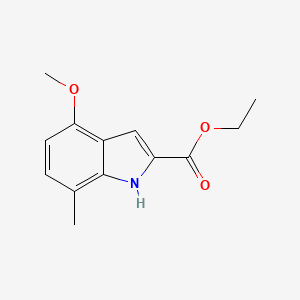

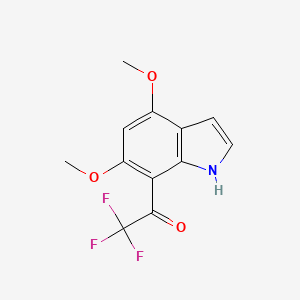

Indoline-5-carboxamide is a type of indolecarboxamide . Indolecarboxamides are known to be highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B) . They are easily accessible by standard synthetic procedures with high overall yields .

Synthesis Analysis

Indolecarboxamides are easily synthesized by standard procedures . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The indole molecule has seven positions to accommodate different substitutions, thus new derivatives of the indole can be synthesized according to these seven positions .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

Indolecarboxamides were discovered as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B) . The most potent derivatives were N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide and N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide .Physical And Chemical Properties Analysis

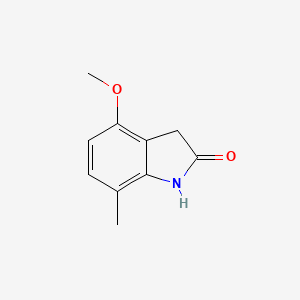

The indoline structure exists in a huge number of natural products . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures .科学的研究の応用

Synthesis and Chemical Applications

- Copper-Mediated Cross-Dehydrogenative Coupling : Indoline-5-carboxamide is utilized in Cu-mediated cross-dehydrogenative coupling with sulfonamides, carboxamides, and anilines, demonstrating its versatility in organic synthesis. This process is crucial for synthesizing antiproliferative agents like ER-67836 (Kumar et al., 2019).

Pharmaceutical Research

- Antituberculosis Agents : Indole-2-carboxamides, a related class, show promising results as antituberculosis agents. Their structural modification leads to significant improvements in activity against Mycobacterium tuberculosis (Kondreddi et al., 2013).

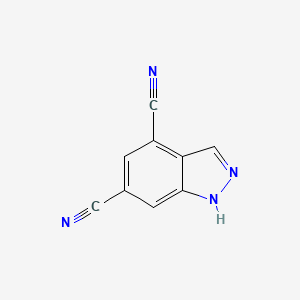

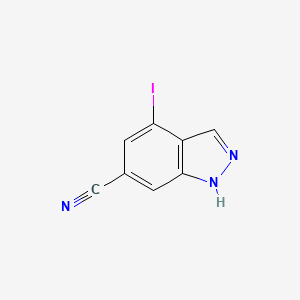

- Monoamine Oxidase B Inhibitors : Indazole- and indole-carboxamides have been identified as potent, selective inhibitors of monoamine oxidase B, important for treating neurological disorders (Tzvetkov et al., 2014).

- Anticancer Evaluation : Indole derivatives linked to the pyrazole moiety, including this compound derivatives, have shown significant antitumor activity against various cancer cell lines, highlighting their potential as anticancer agents (Hassan et al., 2021).

Enzyme Inhibition and Molecular Interaction

- Structure-Activity Relationship : Research on indole 2 and 3-carboxamide derivatives, closely related to this compound, demonstrates their unique inhibitory properties on various enzymes due to their interaction capabilities, underlining their potential in developing pharmacological compounds (Chehardoli & Bahmani, 2020).

Antimicrobial Research

- Antibacterial Activity : Indole-2-carboxamide derivatives have shown promising antibacterial activity against pathogens like Klebsiella pneumoniae and Escherichia coli, which could be pivotal in addressing antibiotic resistance challenges (Mane et al., 2017).

作用機序

Target of Action

Indoline-5-carboxamide, like other indole derivatives, primarily targets a variety of enzymes and proteins . The presence of the carboxamide moiety in indole derivatives allows them to form hydrogen bonds with these targets, often resulting in the inhibition of their activity .

Mode of Action

The interaction of this compound with its targets involves the formation of hydrogen bonds. This interaction can lead to changes in the structure and function of the targeted enzymes and proteins, often resulting in their inhibition .

Biochemical Pathways

It is known that indole derivatives can inhibit the activity of various enzymes and proteins, potentially affecting multiple biochemical pathways .

Pharmacokinetics

It is known that the lipophilicity of similar compounds can facilitate their diffusion through lipid-rich bilayers, potentially influencing their bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to interact with a variety of enzymes and proteins. In some cases, these interactions can result in the inhibition of the targeted enzymes and proteins, potentially affecting cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the lipophilicity of similar compounds can facilitate their diffusion through lipid-rich environments, potentially influencing their action . .

将来の方向性

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

特性

IUPAC Name |

2,3-dihydro-1H-indole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-2,5,11H,3-4H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATOBHVAZUERBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3210919.png)

![1H-Pyrrole-2-carboxaldehyde, 3,5-bis[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-methyl-](/img/structure/B3210959.png)

![7-Chloro-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3210983.png)

![[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B3210994.png)